molecular formula C10H19NO3 B15277905 Ethyl 2-((4-aminocyclohexyl)oxy)acetate

Ethyl 2-((4-aminocyclohexyl)oxy)acetate

Cat. No.: B15277905
M. Wt: 201.26 g/mol
InChI Key: IBJZUKXDTXCXTM-UHFFFAOYSA-N
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Description

Ethyl 2-((4-aminocyclohexyl)oxy)acetate is an organic compound with the molecular formula C10H19NO3. It is characterized by the presence of an ethyl ester group, an amino group, and a cyclohexyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl 2-((4-aminocyclohexyl)oxy)acetate typically involves the use of 1,4-cyclohexanedione as a starting material. The synthetic route includes several key steps:

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The process involves the same synthetic steps but optimized for large-scale production. The reaction conditions are kept mild to ensure high yield and purity, making the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-aminocyclohexyl)oxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Ethyl 2-((4-aminocyclohexyl)oxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-((4-aminocyclohexyl)oxy)acetate involves its interaction with molecular targets such as dopamine receptors. The compound can modulate the activity of these receptors, influencing intracellular cyclic adenosine monophosphate levels. This modulation can affect various neurological processes, including movement, cognition, and memory .

Comparison with Similar Compounds

Similar Compounds

    Cariprazine: A dopamine receptor ligand with a similar cyclohexyl structure.

    2-(4-Aminocyclohexyl)acetic acid: Another compound with a similar amino and cyclohexyl group.

Uniqueness

Ethyl 2-((4-aminocyclohexyl)oxy)acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to act as an intermediate in the synthesis of various pharmaceutical agents highlights its importance in medicinal chemistry .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-(4-aminocyclohexyl)oxyacetate

InChI

InChI=1S/C10H19NO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h8-9H,2-7,11H2,1H3

InChI Key

IBJZUKXDTXCXTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1CCC(CC1)N

Origin of Product

United States

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